1-(4-Methylphenyl)ethenol
CAS No.: 114915-58-1
Cat. No.: VC20858592
Molecular Formula: C9H10O
Molecular Weight: 134.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114915-58-1 |
|---|---|
| Molecular Formula | C9H10O |
| Molecular Weight | 134.17 g/mol |
| IUPAC Name | 1-(4-methylphenyl)ethenol |
| Standard InChI | InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,10H,2H2,1H3 |
| Standard InChI Key | WMYSAWDBBSUQBQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=C)O |
| Canonical SMILES | CC1=CC=C(C=C1)C(=C)O |
Introduction
Chemical Identity and Nomenclature
1-(4-Methylphenyl)ethanol, also known by various synonyms including p,α-dimethylbenzyl alcohol and 1-(p-tolyl)ethanol, is an organic alcohol compound with a chiral center. The compound exists in both racemic and enantiomerically pure forms, with the (R)- and (S)- isomers having distinct properties and applications .
Key Identifiers
Physical and Chemical Properties
1-(4-Methylphenyl)ethanol possesses distinctive physical and chemical characteristics that make it valuable for various applications in industry and research.
Basic Physical Properties
Solubility and Chemical Properties
The compound is slightly miscible with water . It has a LogP value of 1.84, indicating moderate lipophilicity . The predicted pKa value is 14.56±0.20, suggesting that it is a weak acid . The compound is incompatible with oxidizing agents and strong reducing agents, requiring storage in cool, dry conditions .
Structural Features
1-(4-Methylphenyl)ethanol features a secondary alcohol group attached to a carbon that is connected to both a methyl group and a p-methylphenyl (p-tolyl) group. This arrangement creates a chiral center at the carbon bearing the hydroxyl group, resulting in two possible enantiomers: (R)-1-(4-methylphenyl)ethanol and (S)-1-(4-methylphenyl)ethanol . The presence of this chiral center contributes to its potential applications in asymmetric synthesis and as a chiral auxiliary in organic chemistry.
Natural Occurrence
1-(4-Methylphenyl)ethanol has been identified as a natural constituent in certain plant species, particularly those in the Zingiberaceae family.
Plant Sources
The compound has been reported as a constituent in the essential oil of Curcuma longa L. (turmeric) and related species within the Zingiberaceae family (ginger family) . The naturally occurring form is believed to be predominantly levorotatory, suggesting that the natural product is likely to be enantiomerically enriched .
Synthesis and Production Methods
Several methods exist for the synthesis of 1-(4-Methylphenyl)ethanol, with both laboratory and industrial approaches documented in the literature.
Synthetic Routes
The compound can be synthesized through various methods, including:
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Reaction of p-tolymagnesium bromide with acetaldehyde in ether
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Reduction of 4-methylacetophenone with sodium metal in ethanol
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Oxidation of 4-methylethylbenzene (4-ethyltoluene) using hydrogen peroxide with iron complex catalysts
The third method, as described in patent CN110627841 (2019), involves:
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Reacting 4-methylethylbenzene (1.0 mmol) with iron complex 2 (0.05 mmol) and H₂O₂ (1.3 mmol)
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Using methanol as a solvent at room temperature for 7 hours
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Purification by silica gel column chromatography
Applications and Uses
1-(4-Methylphenyl)ethanol has applications in several fields, primarily in the flavor and fragrance industry.
Flavoring Agent
The compound serves as a flavoring agent in the food industry . It is listed in the FDA's Substances Added to Food inventory (formerly EAFUS) as "P,ALPHA-DIMETHYLBENZYL ALCOHOL" with a FEMA number of 3139 .
Fragrance Component
With its pleasant odor described as reminiscent of menthol and having sweet hawthorn floral notes, the compound finds applications in the fragrance industry .
Other Applications
The compound and its derivatives have been studied for potential applications in:
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Pharmaceuticals, due to their biological activities
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As intermediates in organic synthesis
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As components in specialty chemicals
Biological Activities
Research has indicated that 1-(4-Methylphenyl)ethanol, particularly the (S)-enantiomer, possesses several biological activities that could be of pharmaceutical interest.
Antimicrobial Properties
Studies have demonstrated that the compound exhibits antimicrobial properties against various bacterial and fungal strains. It has shown effectiveness against:
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Escherichia coli ATCC10536, with some derivatives showing up to three times stronger inhibitory effects compared to chalcone counterparts
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Staphylococcus aureus DSM799, which is significant for treating infections caused by this pathogen
The antimicrobial mechanism appears to involve disruption of microbial cell membrane integrity, leading to cell lysis.
Cytotoxic Effects
Cytotoxicity assays have indicated that the compound can induce cell death in certain cancer cell lines. Studies have reported dose-dependent cytotoxicity in human cancer cell lines, with the compound's ability to induce apoptosis linked to its interaction with cellular signaling pathways.
Natural Product Activity
As a component of essential oils from Curcuma longa (turmeric), the compound may contribute to the biological activities associated with these plant extracts, including potential anti-inflammatory and antioxidant properties .
Regulatory Status
The compound is listed in various regulatory inventories:
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